3-Deoxy-3-fluoro-D-galactitol
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Description
3-Deoxy-3-fluoro-D-galactitol is an exceptional biomedical compound, specifically designed to study the complex nature of hereditary galactosemia . It has an extraordinary competitive inhibitory potential against aldose reductase . This remarkable compound effectively curtails the deleterious buildup of galactitol .
Synthesis Analysis
The synthesis of 3-Deoxy-3-fluoro-D-galactitol involves a D- to L-sugar translation strategy, and an enzymatic oxidation of 3-deoxy-3-fluoro-L-fucitol . Enzymatic activation (FKP) and glycosylation using an α-1,2 and an α-1,3 fucosyltransferase are used to obtain two fluorinated trisaccharides .Molecular Structure Analysis
The molecular formula of 3-Deoxy-3-fluoro-D-galactitol is C6H13FO5 . Its IUPAC name is (2R,3R,4S,5R)-4-fluorohexane-1,2,3,5,6-pentol .Physical And Chemical Properties Analysis
The molecular weight of 3-Deoxy-3-fluoro-D-galactitol is 184.16 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Antidiabetic Drug in Managing Type 2 Diabetes Mellitus
Specific Scientific Field
Summary
- It operates by impeding the glucokinase enzyme , leading to a notable decline in blood glucose concentrations .
Methods of Application or Experimental Procedures
Results or Outcomes
Glycobiology Probe
Specific Scientific Field
Summary
Methods of Application or Experimental Procedures
Results or Outcomes
Plant Studies: Radiotracer Translocation and Solute Transport
Specific Scientific Field
Summary
Methods of Application or Experimental Procedures
Results or Outcomes
properties
IUPAC Name |
(2R,3R,4S,5R)-4-fluorohexane-1,2,3,5,6-pentol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13FO5/c7-5(3(10)1-8)6(12)4(11)2-9/h3-6,8-12H,1-2H2/t3-,4-,5+,6-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGLBRXQLUKRML-ARQDHWQXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(CO)O)F)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@H]([C@@H](CO)O)F)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13FO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R,4S,5R)-4-Fluorohexane-1,2,3,5,6-pentol |
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